1-硬脂酰-2-二十二碳六烯酰-sn-甘油-3-磷酸胆碱

描述

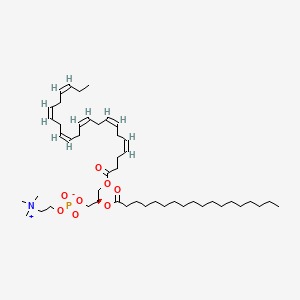

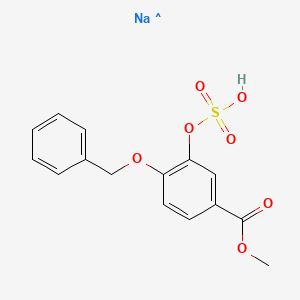

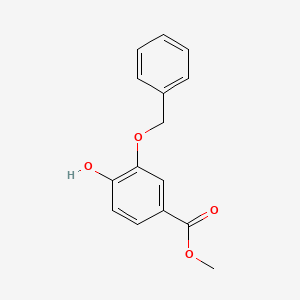

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is a type of chemical entity and a subclass of diacylglycerophosphocholine . It is a phospholipid with saturated and unsaturated fatty acids linked to a phosphate head via glycerol . The acyl chain docosahexaenoic acid (DHA) consists of 22 carbons and six double bonds .

Synthesis Analysis

The synthesis of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine involves complex chemical reactions. The molecule consists of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions, respectively .Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is C48H84NO8P . It has an average mass of 834.156 Da and a monoisotopic mass of 833.593445 Da .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 9 H bond acceptors and 1 H bond donor . It also has 42 freely rotating bonds . The ACD/LogP value is 11.56, and the ACD/LogD (pH 5.5) is 9.85 . The polar surface area is 121 Ų .科学研究应用

Neurological Research

UNII-CPA32HL3CX: plays a significant role in neurological studies, particularly in the context of neurotransmitter regulation. It interacts with and activates Praja-1 , an E3 ubiquitin ligase that acts on the serotonin transporter in the brain . This interaction is crucial for understanding the pathophysiology and potential treatments for disorders such as depression, obsessive-compulsive disorder, and schizophrenia.

Ophthalmology

In ophthalmological research, PC(22:6/18:0) has been identified as a potential biomarker for Central Retinal Artery Occlusion (CRAO) . Metabolomics studies have shown a strong correlation between this phospholipid and CRAO, suggesting its utility in early detection and prevention strategies for this vision-threatening condition.

Anti-Angiogenesis in Cancer Therapy

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine: has demonstrated anti-angiogenic effects, which are pivotal in cancer therapy . By activating PPARγ , it inhibits the proliferation, migration, and tube formation of endothelial cells, which are essential processes in tumor angiogenesis. This suggests its potential as a therapeutic agent in anti-tumor strategies.

Biomarker Discovery

In the field of biomarker discovery, UNII-CPA32HL3CX is utilized in mass spectrometry to identify novel biomarkers for various diseases . Its presence and alterations in biological samples can provide insights into disease mechanisms and aid in the development of diagnostic tools.

作用机制

Target of Action

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine, also known as UNII-CPA32HL3CX, primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound exerts its effects by activating PPARγ . Activation of PPARγ leads to a cascade of events that ultimately result in anti-angiogenic effects . This means that the compound can inhibit the formation of new blood vessels, a process that is often upregulated in pathological conditions such as cancer .

Biochemical Pathways

The activation of PPARγ by 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway alterations contribute to the compound’s overall anti-angiogenic effects .

Result of Action

The activation of PPARγ by 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells . These cellular effects contribute to the compound’s overall anti-angiogenic action .

属性

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,46H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWXJDWBIIDPKS-TZUVPVEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

99264-99-0 | |

| Record name | 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099264990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-STEAROYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPA32HL3CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)